Ethyl 2-(3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)acetate hydrochloride is a chemical compound with the molecular formula . It belongs to the class of benzoxazine derivatives, which are known for their diverse biological activities. The compound is recognized for its potential applications in medicinal chemistry, particularly in the development of new therapeutic agents.
Ethyl 2-(3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)acetate hydrochloride is classified as an organic compound and specifically as a derivative of benzoxazine. It has been studied for its pharmacological properties, including potential anti-inflammatory and analgesic effects.
The synthesis of ethyl 2-(3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)acetate hydrochloride typically involves a multi-step process. One common method includes:
The synthesis may require specific conditions such as controlled temperature and pH to ensure high yields and purity. Characterization techniques like nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry are employed to confirm the structure and composition of the synthesized product .
Ethyl 2-(3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)acetate hydrochloride can participate in various chemical reactions typical of esters and heterocycles. Notable reactions include:
These reactions are significant for modifying the compound's functional groups to enhance its biological activity or to facilitate further synthetic transformations .
Research indicates that derivatives of benzoxazines often exhibit activity against inflammatory pathways, suggesting similar potential for this compound .
Ethyl 2-(3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)acetate hydrochloride typically appears as a solid at room temperature. Specific physical properties include:
Key chemical properties include:
Relevant data on toxicity indicates that it should be handled with care due to potential acute toxicity if ingested .
Ethyl 2-(3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)acetate hydrochloride has several scientific uses:
The benzoxazine core is synthesized via three principal methodologies, each with distinct advantages in yield, scalability, and functional group tolerance. The Shridhar method employs a single-step cyclization where 2-aminophenol reacts with chloroacetyl chloride in methylisobutylketone (MIBK) under basic conditions (aqueous NaHCO₃), achieving yields of 70–75% [8]. This method is favored for industrial-scale production due to minimal purification requirements. Alternatively, nitro-reductive cyclization involves O-alkylation of 2-nitrophenol with ethyl bromoacetate, followed by reduction using Fe/AcOH or Zn/NH₄Cl. This sequence yields the 3,4-dihydro-2H-benzo[b][1,4]oxazin-3-one intermediate (60–68% yield), which requires subsequent reduction for saturated derivatives [1] [8]. For advanced functionalization, Friedel-Crafts acylation using trifluoroacetic anhydride (TFAA) and H₃PO₄ enables direct C–C bond formation at the C-6 position of the benzoxazine ring, facilitating access to anticancer precursors [5].
Table 1: Comparison of Benzoxazine Core Synthesis Methods
Method | Reagents/Conditions | Yield (%) | Key Advantage |
---|---|---|---|
Shridhar Cyclization | Chloroacetyl chloride, MIBK, NaHCO₃, reflux | 70–75 | Single-step, high atom economy |
Nitro-Reductive Cyclization | Ethyl bromoacetate → Zn/NH₄Cl or Fe/AcOH | 60–68 | Amenable to ester-functionalized sidechains |
TFAA/H₃PO₄ Mediation | TFAA, H₃PO₄, 80°C | 82 | Direct C6-acylation for drug analogs |
N-Alkylation of 2,3-dihydro-4H-benzo[b][1,4]oxazin-3-one with ethyl bromoacetate is the cornerstone for introducing the ethyl acetate sidechain. Method A utilizes anhydrous K₂CO₃ in acetone at 60°C for 2 hours, achieving 84% yield after recrystallization from ethanol [1]. Critical to success is the exclusion of moisture, which hydrolyzes the ester. Method B substitutes DMF for acetone at 100°C, yielding 82% but requiring aqueous workup to remove dimethylformamide residues [1]. Spectroscopic confirmation includes characteristic ¹H NMR signals (DMSO-d₆) at δ 4.21–4.27 (q, –OCH₂CH₃), 4.65–4.68 (d, –NCH₂COO–), and 1.26–1.29 (t, –CH₃) [1]. For unsaturated precursors, two-step pathways begin with 2-nitrophenol, involving O-alkylation with ethyl bromoacetate, followed by reduction and spontaneous cyclization—this sequence avoids epimerization but gives lower cumulative yields (55–60%) [5].
Table 2: Esterification Routes and Analytical Signatures
Route | Conditions | Yield (%) | ¹³C NMR Key Signals (CDCl₃, ppm) |
---|---|---|---|
K₂CO₃/Acetone | 60°C, 2 h, anhydrous | 84 | 167.91 (C=O), 62.00 (–CH₂CH₃), 43.07 (–NCH₂–) |
K₂CO₃/DMF | 100°C, 2 h | 82 | Identical to Method A |
Nitrophenol Route | Alkylation → Reduction | 55–60 | 169.80 (C=O), 61.25 (–CH₂CH₃) |
Salt formation prioritizes crystallinity, stability, and aqueous solubility. The free base Ethyl 2-(3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)acetate (CAS 35990-53-5) is dissolved in anhydrous diethyl ether or ethanol, followed by bubbling dry HCl gas at 0–5°C [3] [6]. Ethanol systems yield larger crystals but may retain solvent (0.5–1.2% by GC-MS), necessitating vacuum drying. Counterion alternatives like sulfate or citrate were tested, but hydrochloride provided optimal crystallinity (melting point 192–194°C) and hygroscopic stability (<0.1% water uptake at 25°C/60% RH) [7]. Crystallization kinetics studies show that slow HCl addition (0.5 mL/min) in ethanol generates 99.5% pure monoclinic crystals, while isopropanol yields unstable polymorphs [6]. Post-synthesis, cold-chain transportation (2–8°C) prevents aggregation in hydrophilic salts [3].
Table 3: Hydrochloride Crystallization Optimization
Solvent System | HCl Source | Crystallization Method | Purity (%) | Physical Form |
---|---|---|---|---|
Anhydrous Ethanol | Dry HCl gas | Slow cooling (0.5°C/min) | 99.5 | Monoclinic crystals |
Diethyl Ether | HCl/dioxane | Fast precipitation | 97.8 | Amorphous powder |
Ethyl Acetate | Aqueous HCl | Seeding | 98.9 | Needles |
Solvent-free N-alkylation employs microwave irradiation (300 W, 100°C, 20 min), achieving 88% conversion with K₂CO₃ as base and tetrabutylammonium bromide (TBAB) as phase-transfer catalyst [6]. This reduces E-factor waste from 8.5 (acetone method) to 1.2. PEG-400 serves as a recyclable solvent for benzoxazine acetylation, enabling 5 cycles with <5% yield drop and negligible metal leaching [3]. For HCl salt formation, scCO₂ (supercritical CO₂) antisolvent crystallization replaces organic solvents, producing nanoparticles (mean size 220 nm) with 99.8% purity [6]. Atom economy for the hydrochloride synthesis reaches 93% when using bio-based ethyl bromoacetate derived from ethanol fermentation.
Table 4: Green Metrics for Sustainable Synthesis
Method | E-Factor | Atom Economy (%) | Energy Input (kWh/mol) |
---|---|---|---|
Solvent-Free/Microwave | 1.2 | 91 | 0.8 |
PEG-400 Recyclable | 0.9 | 91 | 1.1 |
scCO₂ Crystallization | 0.3 | 93 | 2.4* |
*Includes compression energy
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 54750-04-8
CAS No.: 22514-60-9